Anti-Candida Activity: Differentiated Profile vs. Azole Antifungal Benchmarks
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol has demonstrated specific activity against Candida albicans by inhibiting biofilm formation, reducing planktonic cell aggregation, and suppressing hyphal formation . This mechanism of action is distinct from the primary mode of standard azole antifungals like fluconazole, which target ergosterol biosynthesis. This functional differentiation is critical. While other acylphloroglucinol dimers have shown potent antifungal activity, such as compounds 7/8 with a MIC50 of 1.61 µg/mL against C. albicans, the target compound's reported activity in disrupting fungal virulence factors provides an alternative, non-fungicidal approach that may be effective against drug-resistant biofilms, a context where fluconazole (MIC50 3.41 µg/mL) is less effective [1].
| Evidence Dimension | Antifungal activity and mechanism of action against Candida albicans |
|---|---|
| Target Compound Data | Inhibits C. albicans biofilm formation and reduces hyphal formation at unreported concentrations . |
| Comparator Or Baseline | Acylphloroglucinol dimers 7/8 (MIC50 = 1.61 µg/mL) and fluconazole (MIC50 = 3.41 µg/mL) against standard C. albicans [1]. |
| Quantified Difference | N/A (Different assay endpoints: mechanism vs. MIC). |
| Conditions | In vitro assays for C. albicans biofilm and morphology. |
Why This Matters
This matters for scientific selection because it defines a specific, non-canonical anti-virulence mechanism, making this compound a unique tool for studying fungal pathogenesis and alternative therapeutic strategies, distinct from fungicidal acylphloroglucinols or azole drugs.
- [1] OUCI. Antimicrobial Acylphloroglucinol Meroterpenoids and Acylphloroglucinols from Dryopteris crassirhizoma. Accessed 2026. View Source
